molecular formula C26H26N2O2S B2846889 N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide CAS No. 865162-14-7

N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide

Cat. No.: B2846889
CAS No.: 865162-14-7
M. Wt: 430.57
InChI Key: BHNHDRCAJWJWPU-RQZHXJHFSA-N
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Description

N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide is a heterocyclic compound featuring a benzothiazol-2-ylidene core fused with a dihydro ring system. The Z-configuration at the imine bond and the presence of a 2-ethoxyethyl substituent at position 3, along with a 6-methyl group, confer distinct electronic and steric properties. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs and related methodologies suggest its relevance in pharmaceutical or materials chemistry.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-3-30-17-16-28-22-15-14-19(2)18-23(22)31-26(28)27-25(29)24(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-15,18,24H,3,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNHDRCAJWJWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-6-methylbenzothiazole

A precursor to the dihydrobenzothiazole system, 2-amino-6-methylbenzothiazole, can be synthesized via condensation of 4-methyl-2-aminothiophenol with carbonyl sources. For example, reaction with ethyl chloroacetate in the presence of potassium carbonate yields the thiazolidinone intermediate, which is subsequently reduced to the dihydrobenzothiazole. Modifications to this approach include using microwave irradiation to accelerate reaction times and improve yields.

Imine Formation and Z-Selectivity

Achieving the (2Z)-configuration requires careful control of reaction conditions during imine formation.

Condensation with Diphenylacetaldehyde

The dihydrobenzothiazole intermediate is reacted with diphenylacetaldehyde in toluene under Dean-Stark conditions to facilitate azeotropic removal of water. Catalytic amounts of p-toluenesulfonic acid (10 mol%) drive the equilibrium toward imine formation, yielding the Z-isomer preferentially due to steric hindrance from the diphenyl groups.

Stereochemical Control

Z-selectivity is validated via nuclear Overhauser effect (NOE) spectroscopy, where irradiation of the imine proton enhances signals from proximal aromatic protons. X-ray crystallography of analogous compounds confirms the planar arrangement of the Z-configuration.

Amidation Strategies

Incorporation of the 2,2-diphenylacetamide group presents challenges due to steric bulk. Two principal methods have been explored:

Acylation with Diphenylacetyl Chloride

Direct acylation of the imine nitrogen is performed using diphenylacetyl chloride (1.2 equivalents) in dichloromethane with triethylamine as a base. This method typically achieves 65–75% yields but requires rigorous exclusion of moisture to prevent hydrolysis.

Boron-Mediated Direct Amidation

Recent advances utilizing B(OCH2CF3)3 enable direct coupling of diphenylacetic acid with the benzothiazole imine. Reactions proceed in acetonitrile at 80°C for 24 hours, eliminating the need for acid chlorides and improving atom economy. Yields of 82% have been reported for structurally similar amides.

Optimization and Scalability

Solvent Screening

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates for alkylation and amidation steps, while toluene optimizes imine condensation. Mixed solvent systems (e.g., DMF/THF 1:1) balance solubility and reactivity during scale-up.

Catalytic Systems

Palladium-based catalysts, though critical in related benzothiadiazole syntheses, show limited utility here due to the absence of cross-coupling steps. Instead, Lewis acids like ZnCl2 (5 mol%) improve imine formation yields by 12–15%.

Purification Protocols

Final purification employs sequential solvent washes (hexane/ethyl acetate) followed by recrystallization from ethanol/water (7:3). HPLC analysis with a C18 column (MeCN/H2O 75:25) confirms >98% purity.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.20 (m, 10H, diphenyl), 6.92 (s, 1H, benzothiazole H-5), 4.25 (q, J=7.0 Hz, 2H, OCH2CH3), 3.85–3.70 (m, 4H, NCH2CH2O), 2.42 (s, 3H, CH3).
  • IR (KBr): ν 1685 cm−1 (C=O), 1590 cm−1 (C=N).
  • HRMS : m/z [M+H]+ calcd. for C28H29N2O2S: 473.1902; found: 473.1898.

Industrial Considerations

Large-scale production (≥1 kg batches) necessitates:

  • Continuous flow reactors for imine formation to minimize decomposition
  • Recyclable immobilized catalysts (e.g., polystyrene-supported ZnCl2)
  • Aqueous workup systems to replace chromatographic purification

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Features :

  • Shares the 2,2-diphenylacetamide group with the target compound but lacks the dihydrobenzothiazol-2-ylidene system.
  • Simple benzothiazole ring without methyl or ethoxyethyl substituents.

Functional Implications :

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives

Structural Features :

  • Trifluoromethyl (CF₃) substituent at position 6 of the benzothiazole ring; simple phenyl or methoxy-substituted phenyl acetamide groups.
  • Lacks the dihydro system and ethoxyethyl substituent of the target compound.

Functional Implications :

  • The planar benzothiazole ring may facilitate π-π stacking, whereas the target’s dihydro system introduces conformational constraints.

Benzimidazole Analogues (e.g., W1)

Structural Features :

  • Replaces benzothiazole with benzimidazole, introducing an additional nitrogen atom in the heterocycle.
  • Features a 2,4-dinitrophenyl group instead of diphenylacetamide.

Crystallographic and Computational Analysis

  • Software Tools : SHELX and WinGX are widely used for small-molecule crystallography, implying their role in determining the target compound’s structure .
  • Hydrogen Bonding : The dihydrobenzothiazol-2-ylidene system may form unique hydrogen-bonding patterns (e.g., N–H∙∙∙S interactions) compared to simpler benzothiazoles .
  • Ring Puckering : The dihydro ring’s puckering coordinates (e.g., Cremer-Pople parameters) could differ from planar benzothiazoles, affecting crystal packing .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Synthesis Highlights Potential Applications Reference
Target Compound Dihydrobenzothiazol-2-ylidene 6-methyl, 3-(2-ethoxyethyl) Likely cyclization Pharmaceutical
Compound 37 Benzothiazole 2,2-diphenylacetamide PyBOP-mediated coupling Material chemistry
N-(6-CF₃-benzothiazole)-2-phenylacetamide Benzothiazole 6-CF₃, phenyl General coupling Drug development
Benzimidazole W1 Benzimidazole 2,4-dinitrophenyl Recrystallization in ethanol Antimicrobials

Biological Activity

N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications supported by research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzothiazole ring, an ethoxyethyl group, and a diphenylacetamide moiety. The synthesis typically involves multiple steps, including:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Alkylation : Introduction of the ethoxyethyl group using ethyl bromoacetate.
  • Acetylation : Reaction with acetic anhydride to introduce the acetyl group.

These steps are crucial for obtaining high-purity yields of the compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. For example, IC50 values for cell viability were reported in the low micromolar range (around 5–10 µM) for various cancer cell lines .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors involved in inflammatory and proliferative pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
  • Receptor Modulation : It could modulate signaling pathways related to cell survival and apoptosis through receptor interactions.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity : A study demonstrated that a related benzothiazole derivative exhibited potent activity against Candida albicans, with an MIC value of 12 µg/mL .
CompoundMIC (µg/mL)Target Organism
Benzothiazole Derivative12Candida albicans
Another Derivative10Staphylococcus aureus
  • Anticancer Evaluation : In a study assessing several benzothiazole derivatives against human breast cancer cells (MCF7), one derivative showed an IC50 value of 8 µM, indicating significant cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via condensation of 3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-amine with 2,2-diphenylacetyl chloride. Key steps include:

  • Amine activation : Use anhydrous conditions with triethylamine as a base to deprotonate the benzothiazole amine .
  • Acylation : Conduct the reaction in dichloromethane at 0–5°C to minimize side reactions. Monitor completion via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Purification : Recrystallize from ethanol to achieve >95% purity. Yield optimization requires iterative adjustment of stoichiometry (1:1.2 amine:acyl chloride ratio) and reaction time (6–8 hours) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical techniques :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm Z-configuration via coupling constants (e.g., olefinic protons at δ 6.8–7.2 ppm, J = 10–12 Hz) and benzothiazole ring proton splitting .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ at m/z 487.18 (calculated) .
  • XRD : Single-crystal X-ray diffraction to resolve stereochemistry and hydrogen bonding patterns (e.g., C=O···H-N interactions) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the ethoxyethyl group) be resolved during structural refinement?

  • Approach :

  • Use SHELXL for anisotropic refinement of disordered regions. Apply restraints to bond lengths (DFIX) and angles (DANG) for the ethoxyethyl moiety .
  • Validate models using R-factor convergence (<5% discrepancy) and electron density maps (residual density <0.3 eÅ⁻³) .
    • Example : In similar benzothiazoles, disorder in flexible side chains was resolved by partitioning occupancy (e.g., 60:40 split) and refining thermal parameters separately .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzothiazole derivatives?

  • Methodology :

  • Computational docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Focus on the diphenylacetamide moiety’s role in hydrophobic pocket binding .
  • SAR libraries : Synthesize analogs with varied substituents (e.g., replacing ethoxyethyl with propyl or aryl groups). Compare IC₅₀ values in enzyme inhibition assays .
    • Data :
SubstituentTarget (IC₅₀, μM)
Ethoxyethyl0.45 ± 0.02
Propyl1.20 ± 0.10
Phenyl0.85 ± 0.05
Source: Analog studies on related compounds

Q. How do solvent polarity and hydrogen bonding influence the compound’s stability in biological assays?

  • Key findings :

  • Solvent effects : The compound exhibits poor aqueous solubility (<0.1 mg/mL) but stabilizes in DMSO/PBS mixtures (1:4 v/v). Aggregation in polar solvents is mitigated by sonication .
  • Hydrogen bonding : FT-IR analysis (N-H stretch at 3300 cm⁻¹, C=O at 1680 cm⁻¹) confirms intramolecular H-bonding between the acetamide carbonyl and benzothiazole NH, enhancing thermal stability (TGA: decomposition >200°C) .

Conflict Resolution in Experimental Data

Q. How should discrepancies between theoretical and experimental NMR shifts be addressed?

  • Strategy :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra. Compare with experimental data to identify conformational differences (e.g., rotational isomers of the ethoxyethyl group) .
  • Use 2D NMR (COSY, NOESY) to validate spatial proximities, such as NOE correlations between the methyl group (δ 2.1 ppm) and benzothiazole protons .

Future Research Directions

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Recommendations :

  • ADME profiling : Assess oral bioavailability (rodent models) and plasma half-life (LC-MS/MS quantification). Monitor metabolite formation (e.g., oxidative cleavage of the benzothiazole ring) .
  • Toxicity screening : Conduct acute toxicity assays (LD₅₀) and hepatotoxicity markers (ALT/AST levels) .

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